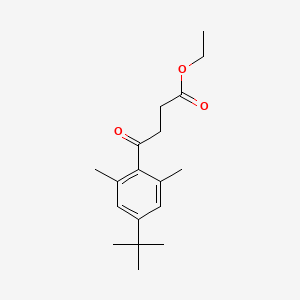

Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-7-21-16(20)9-8-15(19)17-12(2)10-14(11-13(17)3)18(4,5)6/h10-11H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDQTBUEHGYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178021 | |

| Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-37-5 | |

| Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Oxidation: 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoic acid.

Reduction: Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-hydroxybutanoate.

Substitution: 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoic acid and ethanol.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to modify it through various reactions such as oxidation, reduction, and hydrolysis. For example:

- Oxidation can yield 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoic acid.

- Reduction can convert the ketone group into an alcohol.

- Hydrolysis can regenerate the corresponding carboxylic acid and ethanol.

Biological Research

The compound is under investigation for its potential biological activities. Studies suggest that it may interact with specific biomolecules and pathways, acting as an inhibitor or activator of certain enzymes. The presence of tert-butyl and methyl groups enhances its binding affinity to various targets.

Research has shown that derivatives of similar compounds exhibit anti-inflammatory and anticancer properties, suggesting that this compound could have therapeutic potential in drug development .

Medicinal Chemistry

Ongoing research focuses on the compound's therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific diseases. Preliminary studies indicate potential applications in treating conditions related to inflammation and cancer .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing pesticides and pharmaceuticals .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The presence of the tert-butyl and methyl groups can influence its binding affinity and specificity towards different biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-tert-Butyl-2,6-dimethylphenyl)-4-oxobutanoate

- Substituents : 4-tert-butyl and 2,6-dimethyl groups on the phenyl ring.

Ethyl 4-(2,6-Dichlorophenyl)-3-oxobutanoate

- Substituents : 2,6-dichloro groups on the phenyl ring.

- Impact : Chlorine atoms introduce electron-withdrawing effects, increasing electrophilicity at the ketone position. This compound (CAS 194240-93-2 ) has a molecular formula of C₁₂H₁₂Cl₂O₃ and a molar mass of 275.13 g/mol .

Ethyl 4-(2,4,6-Trimethylphenyl)-4-oxobutanoate

Variations in the Oxobutanoate Chain

Ethyl 4-(4,4-Dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate

- Structure : A cyclohexyl ring with two ketone groups replaces the aromatic system.

- Impact: The non-aromatic, dioxocyclohexane moiety alters solubility and reactivity. Molecular formula: C₁₄H₂₀O₅ (CAS 1179243-44-7) .

Ethyl 4-(1-Naphthyl)-4-oxobutanoate

- Structure : A naphthalene ring replaces the substituted phenyl group.

- Impact: Extended conjugation may enhance UV absorption properties. CAS identifiers include synonyms like ethyl 4-(naphthalen-1-yl)-4-oxobutanoate .

Structural and Functional Differences

- Electron-withdrawing groups (e.g., chlorine) enhance reactivity at the ketone position, favoring nucleophilic additions .

Steric Effects :

- Solubility and Stability: Cyclohexyl derivatives (e.g., CAS 1179243-44-7) exhibit lower aromaticity, likely improving solubility in non-polar solvents .

Research and Industrial Relevance

For example:

- Chlorinated analogs are employed in agrochemicals due to enhanced reactivity .

- Naphthyl derivatives are explored in materials science for their optical properties .

- The target compound’s tert-butyl group may improve metabolic stability in drug candidates, a trait observed in similar tert-butyl-containing pharmaceuticals .

Biological Activity

Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate is an organic compound classified as an ester, notable for its unique structural features, including a tert-butyl group and two methyl groups attached to a phenyl ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

The molecular formula of this compound is . The compound features both an ethyl ester and a ketone functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can act as either an inhibitor or an activator of certain enzymes, depending on the presence of functional groups and their spatial arrangement. The tert-butyl and methyl groups influence its binding affinity and specificity towards various biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

- Enzyme Inhibition Study :

- Anti-inflammatory Activity :

- Cell Permeability and Bioavailability :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-hydroxybutanoate | Hydroxyl group instead of ketone | Potentially similar anti-inflammatory |

| 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid | Lacks ethyl ester group | Higher acidity may enhance enzyme inhibition |

| (4-tert-Butyl-2,6-dimethylphenyl)acetonitrile | Nitrile group replaces ester | Different mechanism; less likely to exhibit similar activity |

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step condensation reactions. A common approach involves reacting 4-(4-tert-butyl-2,6-dimethylphenyl) ketone derivatives with ethyl acetoacetate or similar β-keto esters under acidic or catalytic conditions. For example, analogous syntheses for ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate use boron tribromide in methylene chloride to deprotect methoxy groups, achieving ~62% yield . Optimization requires careful control of temperature (e.g., 0°C to room temperature) and stoichiometric ratios of reactants. Variations in substituents (e.g., tert-butyl vs. methoxy groups) may necessitate adjustments in catalyst selection (e.g., NaH for malonate reactions) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR identify key functional groups, such as the ester carbonyl (~170 ppm) and aryl protons (δ 6.5–7.5 ppm). For example, ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate shows distinct peaks for the ethoxy group (δ 1.3–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .

- IR Spectroscopy : Strong absorbance at ~1740 cm confirms ester C=O stretching, while aryl C-H bending appears near 800 cm .

- Mass Spectrometry : High-resolution MS (e.g., LC-HR-QToF) validates molecular weight (e.g., 250.29 g/mol for similar compounds) and fragmentation patterns .

Q. How does the tert-butyl substituent influence the compound’s solubility and stability in experimental settings?

The bulky tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., ethanol, DMSO). This substituent also sterically hinders hydrolysis of the ester group, increasing shelf life compared to analogs with smaller substituents (e.g., methoxy groups) . Stability studies for related compounds show degradation <5% after 6 months at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing ketone and ester groups activate the β-carbon for nucleophilic attack. For example, in reactions with diethyl malonate, the α,β-unsaturated ketone intermediate forms via keto-enol tautomerism, enabling conjugate addition. Computational studies (e.g., DFT) predict transition states where malonate’s enolate attacks the β-carbon, with energy barriers influenced by tert-butyl steric effects . Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is recommended to quantify substituent impacts.

Q. How can researchers resolve contradictions in reported biocatalytic reduction yields for similar α-keto esters?

Discrepancies in enzymatic reduction yields (e.g., 40–85%) arise from variations in solvent systems (e.g., organic/aqueous biphasic vs. pure aqueous) and enzyme specificity. For ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, co-expression of carbonyl reductase and glucose dehydrogenase in E. coli improved enantioselectivity (ee >99%) and yield (92%) by optimizing NADPH regeneration . Systematic screening of solvent polarity (e.g., logP values) and enzyme mutants (e.g., directed evolution) is advised.

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on crystallographic data. The tert-butyl group may occupy hydrophobic pockets, while the ketone forms hydrogen bonds with catalytic residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, monitoring RMSD fluctuations (<2 Å indicates stable binding) .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data from analogs to predict IC values .

Q. How do spectral data contradictions (e.g., NMR chemical shifts) arise among structural analogs, and how can they be mitigated?

Discrepancies in NMR shifts (e.g., ±0.2 ppm for aryl protons) stem from solvent effects (CDCl vs. DMSO-d) or impurities. For example, residual acetic acid in ethyl 4-(4-methoxyphenyl)-4-oxobutanoate shifts the ketone proton upfield . Mitigation strategies include:

- Strict purification (e.g., column chromatography with silica gel).

- Standardization of solvent and temperature during analysis.

- Cross-validation with 2D NMR (e.g., COSY, HSQC) .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for tert-butyl-containing analogs .

- Data Validation : Compare experimental spectra with PubChem/DSSTox reference data (e.g., InChI Key: KTTMYRBNMXKLLH-UHFFFAOYSA-N for structural analogs) .

- Biological Assays : Prioritize enzyme inhibition assays (e.g., COX-2) and cytotoxicity screens (e.g., MTT on HeLa cells) to evaluate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.